molecular formula C7H3ClF2O B1303778 2-Chloro-3,6-difluorobenzaldehyde CAS No. 261762-39-4

2-Chloro-3,6-difluorobenzaldehyde

Cat. No.: B1303778
CAS No.: 261762-39-4
M. Wt: 176.55 g/mol
InChI Key: KPYBGKSDBNMHTO-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorobenzaldehyde is a trisubstituted benzaldehyde. Fourier-transform, laser Raman (in the range of 3500-50cm-1) and infrared (in the range of 4000-400cm-1) spectral analyses of this compound have been reported.

Scientific Research Applications

  • Base-Catalyzed Cyclocondensation Reactions : Al-Omar et al. (2010) found that 2-Chloro-3,6-difluorobenzaldehyde, among other halobenzaldehydes, can be used in base-catalyzed cyclocondensation reactions to yield derivatives resistant to atmospheric oxidation. These derivatives can be further processed to produce different compounds through dehydrogenation or oxidation processes (Al-Omar, M., Al-Obaid, A. M., El‐Brollosy, N. R., & El-Emam, A., 2010).

  • Synthesis Methods : Wang Ya-lou (2004) optimized a synthetic procedure for producing 2,6-Difluorobenzaldehyde, a closely related compound, which highlights the chemical's potential for efficient and high-yield synthesis (Wang Ya-lou, 2004).

  • Chromatographic Analyses : Korhonen and Knuutinen (1984) studied the chromatographic separation of chlorinated benzaldehydes, including isomers similar to this compound. This research offers insights into analytical methodologies for similar compounds (Korhonen, I., & Knuutinen, J., 1984).

  • Preparation of Derivative Compounds : Daniewski et al. (2002) described methods to prepare compounds like 2-chloro-6-methylbenzoic acid, using intermediates such as 2-chloro-6-fluorobenzaldehyde, highlighting the utility of halobenzaldehydes in organic synthesis (Daniewski, A., Liu, Wen, Püntener, Kurt, & Scalone, M., 2002).

  • UV-Vis Spectra Analysis : Kumar et al. (2015) investigated the UV-visible spectra of a compound closely related to this compound, providing insights into the photophysical properties of such compounds (Kumar, Sarvendra, Kumar, R., Teotia, J., & Yadav, M., 2015).

  • Treatment of Manufacturing Wastewater : Xiaohong and Hangzhou Ltd. (2009) studied the treatment of wastewater from the manufacturing of similar compounds, using macroporous resin for absorption, which indicates the environmental considerations in the production of such chemicals (Xiaohong, L., & Ltd Hangzhou, 2009).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

2-Chloro-3,6-difluorobenzaldehyde is a trisubstituted benzaldehyde

Pharmacokinetics

The compound’s physical properties, such as its melting point (46-50 °c) and boiling point (2064±350℃ at 760 Torr) , suggest that it may have moderate bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, it may cause skin and eye irritation and may cause respiratory irritation , indicating that it should be handled with appropriate personal protective equipment.

Biochemical Analysis

Biochemical Properties

2-Chloro-3,6-difluorobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by forming covalent bonds with the active sites, thereby altering their activity. The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, which allows it to form stable adducts with nucleophilic residues in proteins and enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in detoxification and metabolic processes, thereby affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, resulting in the modification of protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components. The temporal effects of this compound are also dependent on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxicity and adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress, inflammation, and cellular damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into less reactive metabolites. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in cells. This compound can also influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with proteins involved in protein folding and stress response. The localization of this compound can also affect its stability and degradation within cells .

Properties

IUPAC Name

2-chloro-3,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBGKSDBNMHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378508
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-39-4
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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